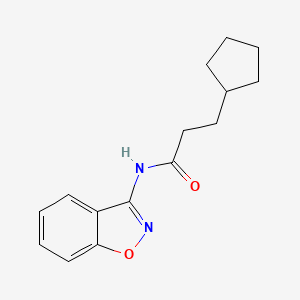![molecular formula C19H19N3O2 B11401663 N-(3-methylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11401663.png)
N-(3-methylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methylphenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole , is a chemical compound with an intriguing structure. Let’s break it down:
N-(3-methylphenyl): This part of the compound contains a phenyl ring substituted with a methyl group at the 3-position.
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]: Here, we have an oxadiazole ring (a five-membered heterocycle containing nitrogen and oxygen) fused to a phenyl ring substituted with a methyl group at the 2-position.
Preparation Methods
Synthetic Routes: Several synthetic routes lead to the formation of N-(3-methylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide. One common approach involves the condensation of 3-(2-methylphenyl)-1,2,4-oxadiazole with 3-bromo-N-(3-methylphenyl)propanamide. The reaction typically occurs under mild conditions, such as reflux in an appropriate solvent (e.g., dichloromethane or dimethylformamide).
Industrial Production: While industrial-scale production methods may vary, the synthesis usually follows similar principles. Optimization for yield, purity, and cost-effectiveness is essential.
Chemical Reactions Analysis
N-(3-methylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide participates in various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products. Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can convert the carbonyl group (C=O) in the amide to an alcohol (–OH) or other reduced forms. Sodium borohydride (NaBH₄) is a typical reducing agent.
Substitution: Substitution reactions can occur at the phenyl rings, where functional groups are replaced. For example, halogenation (using chlorine or bromine) can introduce halogen atoms.
Major Products: The specific products formed depend on reaction conditions and reagents. Detailed analysis would require experimental data.
Scientific Research Applications
N-(3-methylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Materials Science: The compound may serve as a building block for designing new materials with specific properties.
Biological Studies: Investigating its interactions with biological targets (e.g., enzymes, receptors) can provide insights into its mechanism of action.
Mechanism of Action
The precise mechanism by which N-(3-methylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide exerts its effects remains an active area of research. It likely involves interactions with specific cellular components, signaling pathways, or enzymatic processes.
Properties
Molecular Formula |
C19H19N3O2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C19H19N3O2/c1-13-6-5-8-15(12-13)20-17(23)10-11-18-21-19(22-24-18)16-9-4-3-7-14(16)2/h3-9,12H,10-11H2,1-2H3,(H,20,23) |
InChI Key |
LRSLFZGLCSEFQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{[(7,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11401587.png)
![4-[5-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B11401595.png)

![1-[4-[2-(6-Amino-9H-purin-8-ylsulfanyl)ethoxy]phenyl]ethanone](/img/structure/B11401612.png)
![6-methyl-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11401615.png)
![methyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11401625.png)


![Ethyl 4-[3-methoxy-4-(propan-2-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11401652.png)

![N-[4-(dimethylamino)benzyl]-3-ethoxy-N-(furan-2-ylmethyl)benzamide](/img/structure/B11401660.png)
![2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11401666.png)
![N-[2-(5-{[(4-chlorophenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B11401673.png)
![5-chloro-2-(ethylsulfonyl)-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide](/img/structure/B11401682.png)
